molecular formula C13H26O4S B13760984 Isooctyl [(2,3-dihydroxypropyl)thio]acetate CAS No. 54575-17-6

Isooctyl [(2,3-dihydroxypropyl)thio]acetate

Cat. No.: B13760984
CAS No.: 54575-17-6
M. Wt: 278.41 g/mol
InChI Key: SHQAGQOCMDSNQH-UHFFFAOYSA-N
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Description

Isooctyl [(2,3-dihydroxypropyl)thio]acetate (CAS 54575-17-6) is a synthetic organosulfur compound characterized by a thioester linkage between a 2,3-dihydroxypropyl group and an acetate moiety, esterified with an isooctyl (branched C8H17) chain. Its molecular formula is C13H24O4S, with a molecular weight of 276.07 g/mol .

Properties

CAS No.

54575-17-6

Molecular Formula

C13H26O4S

Molecular Weight

278.41 g/mol

IUPAC Name

6-methylheptyl 2-(2,3-dihydroxypropylsulfanyl)acetate

InChI

InChI=1S/C13H26O4S/c1-11(2)6-4-3-5-7-17-13(16)10-18-9-12(15)8-14/h11-12,14-15H,3-10H2,1-2H3

InChI Key

SHQAGQOCMDSNQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCOC(=O)CSCC(CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isooctyl [(2,3-dihydroxypropyl)thio]acetate typically involves the esterification of isooctyl alcohol with [(2,3-dihydroxypropyl)thio]acetic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Isooctyl [(2,3-dihydroxypropyl)thio]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Isooctyl [(2,3-dihydroxypropyl)thio]acetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the formulation of specialty chemicals and materials

Mechanism of Action

The mechanism of action of isooctyl [(2,3-dihydroxypropyl)thio]acetate involves its interaction with molecular targets such as enzymes and receptors. The dihydroxypropyl moiety can form hydrogen bonds with active sites, while the thioether linkage may participate in redox reactions. These interactions modulate biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key features of Isooctyl [(2,3-dihydroxypropyl)thio]acetate with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Applications Safety/Toxicology
This compound C13H24O4S 276.07 Thioester, diol, branched alkyl ester Inferred: Contrast agents, surfactants Limited data
2,3-Dihydroxypropyl acetate (Monoacetin) C5H10O4 134.13 Ester, diol Food additive, exposome component Not thoroughly studied
Isopropyl [4-amino-5-(3-chlorophenyl)-triazol-3-yl]thioacetate C14H17ClN4O2S 340.52 Thioester, triazole, chlorophenyl Pharmaceutical intermediate Unknown
2,3-Dihydroxypropyl laurate C15H28O4 272.38 Ester, diol, long alkyl chain Cosmetics, surfactants Limited data
Iohexol EP Impurity O C21H28I3N3O10 863.17 Triiodobenzene, dihydroxypropyl, amide Contrast agent impurity Regulated medical use

Key Research Findings

Thioester Reactivity : The thioester group in this compound confers distinct chemical properties compared to oxygen esters. Thioesters are more stable under acidic conditions but hydrolyze faster in alkaline environments, which may influence drug delivery systems .

Metabolism: Monoacetin (2,3-dihydroxypropyl acetate) is metabolized via hydrolysis in biological systems. In contrast, the thioester variant may undergo glutathione-mediated detoxification, a pathway common to sulfur-containing compounds .

Thioacetate derivatives with aromatic substituents (e.g., triazole-chlorophenyl) are used as intermediates in drug synthesis, indicating niche roles in medicinal chemistry .

Critical Analysis and Gaps in Research

  • Contradictions : While iohexol and its impurities are well-documented in medical contexts, the target compound’s applications are inferred from structural analogs rather than direct evidence.
  • Research Gaps :
    • Pharmacokinetic studies of this compound are absent.
    • Comparative studies on thioester vs. oxygen ester stability in biological systems are needed.

Biological Activity

Isooctyl [(2,3-dihydroxypropyl)thio]acetate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings and data tables.

Chemical Profile

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C₁₃H₂₆O₄S
  • CAS Number: Not available in the provided sources.

Biological Activities

This compound exhibits several biological activities that are critical for its applications in various fields, including medicine and environmental science.

1. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

  • Study Findings:
    • A study demonstrated that extracts containing thioacetate derivatives showed up to 92% scavenging activity against ABTS- + radicals at concentrations of 500 µg/mL .
    • The IC50 values for various extracts were noted, indicating the concentration required to inhibit 50% of the free radicals.
Extract TypeIC50 (µg/mL)
Methanolic142 ± 0.66
Ethyl Acetate227 ± 0.72
Aqueous178 ± 0.32

2. Anticancer Properties

The anticancer potential of this compound has been explored through various studies focusing on its effects on different cancer cell lines.

  • Case Study:
    • In vitro studies on Jurkat cells (a model for T-cell leukemia) revealed that certain extracts containing similar thioacetates exhibited significant anti-proliferative effects with promising IC50 values .
    • The methanolic extract of specific mushrooms demonstrated robust anticancer activity, suggesting that compounds like this compound may enhance this effect through metabolic pathways.

3. Toxicological Assessments

Understanding the safety profile of this compound is crucial for its application in consumer products and pharmaceuticals.

  • Toxicity Studies:
    • Preliminary assessments indicate low toxicity levels in mammalian models; however, further detailed toxicological studies are necessary to establish safe usage levels .

The biological activities of this compound can be attributed to its chemical structure, which allows it to interact with biological systems effectively:

  • Antioxidant Mechanism:
    • The presence of hydroxyl groups enhances the compound's ability to donate electrons and neutralize free radicals.
  • Anticancer Mechanism:
    • The compound may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell growth and survival.

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